Product packaging for IBPR002(Cat. No.:CAS No. 1192754-38-3)

IBPR002

Cat. No.: B608044
CAS No.: 1192754-38-3
M. Wt: 592.7
InChI Key: WEVRAOPLGYJTLY-UHFFFAOYSA-N
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Description

Significance of Aurora Kinase Pathway Modulation in Disease Mechanisms

Aurora kinases are a family of serine/threonine kinases (Aurora A, Aurora B, and Aurora C) that play critical roles in regulating the cell cycle, particularly during mitosis. They are essential for processes such as centrosome maturation and separation, bipolar spindle formation, chromosome alignment, and cytokinesis dergipark.org.trspandidos-publications.comtandfonline.com. Deregulation, including gene amplification, mutation, and overexpression of Aurora kinases, has been observed in various solid and hematological cancers dergipark.org.tr. This dysregulation can lead to mitotic abnormalities and genetic instability, driving cancer cell proliferation and survival dergipark.org.tr. Aurora kinases also interact with several cancer-associated proteins and signaling pathways, including p53, NF-κB, Myc, Ras, MAPK/ERK, and PI3K/Akt, further contributing to tumorigenesis and potentially influencing chemo- and radio-resistance spandidos-publications.comtandfonline.comnih.gov. Given their central role in cell division and their frequent overexpression in malignancies, Aurora kinases are considered appealing targets for the development of anticancer therapies pnas.orgnih.govnih.gov.

Overview of Furanopyrimidine Scaffolds in Kinase Inhibitor Discovery

Furanopyrimidine is a heterocyclic chemical scaffold that has proven valuable in the discovery of kinase inhibitors. This structural motif offers multiple points for chemical modification, allowing for the synthesis of diverse libraries of compounds that can be screened for activity against various kinases researchgate.netacs.org. The furanopyrimidine core can effectively interact with the ATP-binding site of kinases, a common strategy in the design of kinase inhibitors pdbj.org. The suitability of the furanopyrimidine scaffold in kinase inhibitor discovery is well-recognized, with research exploring its use in developing inhibitors for targets such as EGFR and AURK/FLT3 researchgate.netacs.orgoncotarget.com.

Rationale for Investigating IBPR002 as a Research Probe

This compound was identified as a potent inhibitor of Aurora kinases, particularly Aurora A pnas.orgnsrrc.org.tw. Its development stemmed from previous research on furanopyrimidine-based compounds with Aurora kinase inhibitory activity pnas.orgresearchgate.net. The rationale for investigating this compound as a research probe lies in its ability to specifically target and modulate Aurora kinase activity, thereby allowing researchers to dissect the downstream effects of inhibiting these enzymes in cellular processes. As a chemical probe, this compound serves as a tool to perturb the Aurora kinase pathway and study its functional consequences, such as its role in microtubule dynamics and spindle formation pnas.orgnih.govnih.gov. Its efficacy in inhibiting Aurora A-mediated phosphorylation of key substrates like HURP further highlights its utility in mechanistic studies pnas.orgnih.govresearchgate.netnhri.org.tw.

Current Landscape of Research on this compound and Related Compounds

Research on this compound has primarily focused on its characterization as an Aurora kinase inhibitor and its application as a chemical probe to understand the mechanisms regulated by these kinases. Studies have demonstrated its potent inhibitory activity against Aurora A and its ability to induce a conformational change at the ATP binding site of the enzyme pnas.orgnih.govnih.gov. This compound has been used to investigate the role of Aurora A in the phosphorylation and localization of proteins like HURP, which are crucial for microtubule nucleation and spindle assembly pnas.orgnih.govnih.govrcsb.org.

Related compounds with furanopyrimidine scaffolds are also being explored as kinase inhibitors for various therapeutic applications researchgate.netacs.orgoncotarget.com. This includes the development of compounds targeting EGFR and dual inhibitors of FLT3 and AURKA/B researchgate.netoncotarget.com. The ongoing research in this area underscores the continued interest in furanopyrimidine derivatives as a source of potential therapeutic agents and research tools.

Data Table: In vitro Kinase Inhibition by this compound

Based on available research, this compound demonstrates potent inhibitory activity against Aurora A. The following table summarizes representative in vitro inhibition data:

KinaseIC₅₀ (nM)Reference
Aurora A41 pnas.org
Aurora B>1000 pnas.org
NEK2532 pnas.org
PLK1>1000 pnas.org

Note: IC₅₀ values represent the half-maximal inhibitory concentration.

Research findings have shown that this compound is more effective than some other known Aurora inhibitors, such as VX-680 and MLN8237, in eliminating the phosphorylation of HURP in cells pnas.orgnih.govnsrrc.org.twresearchgate.net. Studies using this compound have provided insights into the dynamic cycling of HURP between unphosphorylated and phosphorylated forms, regulated by Aurora A and phosphatases, which is crucial for the differential assembly of centrosomal and kinetochore microtubules pnas.orgnih.govnih.govnhri.org.tw. Furthermore, this compound has shown efficacy in reducing tumorigenesis in preclinical models, highlighting the potential therapeutic relevance of Aurora kinase inhibition pnas.orgnih.govnih.gov.

Properties

CAS No.

1192754-38-3

Molecular Formula

C34H36N6O4

Molecular Weight

592.7

IUPAC Name

1-{4-[2-(6-{4-[2-(4-Hydroxy-piperidin-1-yl)-ethoxy]-phenyl}-furo[2,3-d]pyrimidin-4-ylamino)-ethyl]-phenyl}-3-phenyl-urea

InChI

InChI=1S/C34H36N6O4/c41-28-15-18-40(19-16-28)20-21-43-29-12-8-25(9-13-29)31-22-30-32(36-23-37-33(30)44-31)35-17-14-24-6-10-27(11-7-24)39-34(42)38-26-4-2-1-3-5-26/h1-13,22-23,28,41H,14-21H2,(H,35,36,37)(H2,38,39,42)

InChI Key

WEVRAOPLGYJTLY-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC=C1)NC2=CC=C(CCNC3=C4C(OC(C5=CC=C(OCCN6CCC(O)CC6)C=C5)=C4)=NC=N3)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IBPR-002;  IBPR 002;  IBPR002

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Ibpr002

Development of the Furanopyrimidine Core Synthesis

The furanopyrimidine core, a privileged structure in medicinal chemistry, is a key building block for synthesizing kinase inhibitors. oncotarget.com The synthesis of the furanopyrimidine core can be achieved through various routes. One approach involves the condensation of malononitrile (B47326) with specific compounds, such as benzoin (B196080) for 5,6-diphenylfuranopyrimidine analogs or substituted phenacylbromides for 6-arylfuranopyrimidine analogs. imtm.cz Subsequent steps typically include cyclization using reagents like formic acid and acetic anhydride, followed by chlorination with phosphorus oxychloride (POCl3). imtm.cz

In the specific case of IBPR002, it was synthesized starting from 4-chloro-6-(4-methoxyphenyl)furo[2,3-d]pyrimidine. researchgate.net This indicates that a pre-formed substituted furanopyrimidine served as a key intermediate in the synthesis of this compound.

Strategies for Analog and Derivative Synthesis of this compound

Utilizing the furanopyrimidine core structure of this compound as a scaffold, extensive synthetic efforts have been undertaken to generate a diverse range of analogs and derivatives. researchgate.netnih.gov These strategies aim to modulate the physicochemical and biological properties of the parent compound.

Parallel Synthesis Approaches

Parallel synthesis is a widely employed strategy in medicinal chemistry to rapidly generate libraries of compounds with variations at specific positions of a core scaffold. acs.org This approach allows for the simultaneous synthesis of multiple analogs, significantly accelerating the exploration of structure-activity relationships. For furanopyrimidine derivatives, parallel synthesis in solution phase has been reported to prepare a large number of analogs. acs.org This methodology is particularly useful for introducing diverse functional groups at different positions of the furanopyrimidine core and its appended side chains. acs.org

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping and bioisosteric replacement are crucial strategies for discovering novel chemical entities with improved properties or distinct target interactions. Scaffold hopping involves replacing the core structure of a lead compound with a different, often structurally distinct, scaffold while aiming to retain or enhance the desired biological activity. oncotarget.comnih.govnih.gov For instance, scaffold hopping from a furanopyrimidine core to a quinazoline (B50416) core has been explored in the development of kinase inhibitors, leading to compounds with improved physicochemical properties and altered kinase selectivity. oncotarget.comnih.gov

Bioisosteric replacement involves substituting a functional group or a part of the molecule with another group that has similar physical or chemical properties, aiming to maintain or improve biological activity, modify metabolism, or reduce toxicity. nih.govoptibrium.comacs.org In the context of furanopyrimidines, bioisosteric replacements have been applied to various parts of the molecule to optimize interactions with the target kinase. nih.govresearchgate.net These replacements can influence factors such as hydrogen bonding, lipophilicity, and steric interactions within the binding site. researchgate.net

Optimization of Synthetic Routes for Scalability in Research

Optimizing synthetic routes is essential to ensure that compounds can be produced efficiently and reproducibly on a larger scale for extensive research and preclinical studies. acs.orgmit.edu Medicinal chemistry synthetic routes are often initially developed for milligram-scale synthesis to facilitate rapid exploration of structure-activity relationships. acs.org However, scaling up these routes can present challenges such as variable yields, formation of impurities, and the need for hazardous reagents or laborious purification steps. acs.orgresearchgate.net

Optimization efforts focus on addressing these issues by modifying reaction conditions, exploring alternative reagents, and streamlining purification procedures. acs.orgresearchgate.net For example, in the development of related kinase inhibitors, optimized routes have involved replacing hazardous reagents, improving yields in key steps, and avoiding chromatographic purification where possible. acs.orgresearchgate.net These optimizations are critical for providing sufficient quantities of compounds for in vitro and in vivo evaluations. acs.org

Advanced Chemical Characterization Techniques for Novel this compound Analogs

The rigorous characterization of novel this compound analogs is paramount to confirm their identity, purity, and structural integrity. royalsocietypublishing.org A combination of advanced chemical characterization techniques is typically employed for this purpose. onlineorganicchemistrytutor.comslideshare.net

Spectroscopic methods play a vital role. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the connectivity and chemical environment of atoms within the molecule. royalsocietypublishing.orgonlineorganicchemistrytutor.com Infrared (IR) spectroscopy is used to identify the presence of specific functional groups by analyzing characteristic vibrational frequencies. onlineorganicchemistrytutor.combritannica.com Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about electronic transitions and is useful for compounds with chromophores. onlineorganicchemistrytutor.com

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which helps in confirming its structure. onlineorganicchemistrytutor.com High-resolution mass spectrometry provides accurate mass measurements that can confirm the elemental composition.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing the purity of synthesized compounds and separating mixtures of analogs. royalsocietypublishing.orgonlineorganicchemistrytutor.com HPLC is particularly useful for non-volatile or thermally labile compounds, while GC is suitable for volatile substances. onlineorganicchemistrytutor.com For libraries of compounds, HPLC traces are often provided as proof of purity. royalsocietypublishing.org

Elemental analysis is another technique used to confirm the elemental composition of a compound, providing a measure of its purity. royalsocietypublishing.orgonlineorganicchemistrytutor.com

Combining these techniques provides comprehensive data to unequivocally support the assigned structure and purity of novel this compound analogs, which is a fundamental requirement in chemical research. royalsocietypublishing.org

Molecular and Cellular Mechanism of Action of Ibpr002

Target Identification and Validation: Aurora Kinases (e.g., Aurora A)

Research has identified Aurora kinases, particularly Aurora A, as the primary targets of IBPR002. pnas.orgnih.gov Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating various stages of mitosis, including centrosome maturation, bipolar spindle assembly, and cytokinesis. researchgate.net Overexpression of Aurora kinases is frequently observed in numerous tumor types, making them attractive targets for cancer therapy development. pnas.orgnih.gov Studies utilizing this compound, alongside other known Aurora A inhibitors like MLN8237, have provided insights into the molecular roles of Aurora A in mitotic processes. pnas.orgnih.gov Depletion of Aurora A through techniques like RNA silencing has been shown to eliminate the expression of phosphorylated HURP, a key substrate, further validating Aurora A as a relevant target for compounds like this compound. pnas.orgnih.gov

Specificity and Selectivity Profiling Against Kinase Panels

Kinase selectivity profiling is crucial to understand the potential off-target effects of an inhibitor. This compound has been evaluated for its inhibitory activity against a panel of kinases. Of the kinases tested, this compound demonstrated the strongest inhibitory activity against Aurora A. pnas.orgnih.gov At a concentration of 1.0 μM, most profiled kinases showed less than 50% inhibition. pnas.orgnih.gov While this compound showed some inhibitory activity against other mitosis-associated kinases like NEK2 (61% inhibition at 1.0 μM, with an IC50 of 0.532 μM), its effect was less pronounced compared to its potent inhibition of Aurora A (101% inhibition at 1.0 μM, with an IC50 of 41 nM). pnas.orgnih.gov This suggests a degree of selectivity for Aurora A over other tested kinases.

Here is a summary of the inhibitory activity of this compound against selected kinases:

KinaseInhibition at 1.0 μMIC50 (nM)
Aurora A101%41
NEK261%532
PLK1-14%>1000
Other kinases<50%>1000

(Data compiled from search result pnas.orgnih.gov. Note: PLK1 shows negative inhibition, indicating potential activation or experimental variation at this concentration.)

Molecular Interactions of this compound with Aurora Kinase ATP Binding Site

This compound, a small molecule with a furanopyrimidine core, targets Aurora kinases and induces a conformational change at the ATP binding site of Aurora A. pnas.orgnih.gov Kinase inhibitors often bind to the ATP binding site, competing with ATP for access. nih.govwiley.com Crystal structures of Aurora A in complex with related compounds, such as IBPR001, have provided insights into this interaction. pnas.orgnih.govresearchgate.net These structures reveal how the inhibitor is accommodated within the ATP-binding site. researchgate.netresearchgate.net

Conformational Changes Induced by this compound Binding (e.g., DFG-out)

A key aspect of this compound's interaction with Aurora A is its ability to induce a change in the conformation of the DFG motif within the kinase domain. pnas.orgnih.govresearchgate.net The DFG motif, consisting of Asp-Phe-Gly residues, is a critical part of the kinase's activation loop and plays a vital role in regulating kinase activity. wiley.comenzymlogic.com Kinases can exist in different conformational states, including an active "DFG-in" conformation and an inactive "DFG-out" conformation. wiley.comenzymlogic.comelifesciences.org In the DFG-out conformation, the Asp and Phe residues swap positions, leading to a catalytically incompetent state and often creating an adjacent allosteric pocket. wiley.comenzymlogic.comelifesciences.orgnih.govplos.org this compound, like IBPR001, targets Aurora A and induces this DFG conformation change at the ATP site. pnas.orgnih.govresearchgate.net This suggests that this compound likely stabilizes the inactive, DFG-out conformation of Aurora A upon binding to the ATP pocket. pnas.orgnih.govwiley.comresearchgate.net

Impact of this compound on Aurora Kinase Substrate Phosphorylation (e.g., HURP)

A direct consequence of Aurora A inhibition by this compound is the impact on the phosphorylation of its downstream substrates. Human hepatoma up-regulated protein (HURP) is a known substrate of Aurora kinase A and plays a crucial role in the stabilization of kinetochore fibers during mitosis. pnas.orgnih.govnih.gov Studies have shown that IBPR compounds, including this compound, efficiently eliminate HURP phosphorylation in mitosis. pnas.orgnih.govresearchgate.net The efficacy of IBPR compounds in inducing HURP dephosphorylation has been reported to be better than that of other inhibitors like MLN8237 and VX-680 in cellular contexts. pnas.orgnih.govresearchgate.net This rapid elimination of HURP phosphorylation supports the concept of a dynamic equilibrium between phosphorylated and unphosphorylated forms of HURP, regulated by Aurora A-mediated phosphorylation and phosphatase activity. nih.govresearchgate.net

Modulation of Key Cellular Processes by this compound

By inhibiting Aurora A activity and subsequently affecting substrate phosphorylation, this compound modulates key cellular processes essential for cell division. pnas.orgnih.gov

Regulation of Mitotic Spindle Formation and Dynamics

The mitotic spindle is a complex structure made of microtubules that is essential for the accurate segregation of chromosomes during cell division. slideshare.netbiorxiv.org Aurora A plays a critical role in the formation and regulation of the mitotic spindle. biorxiv.orgelifesciences.org this compound, as an Aurora kinase inhibitor, impacts mitotic spindle formation and dynamics. pnas.orgnih.gov Studies using IBPR compounds have investigated the molecular role of HURP, an Aurora A substrate, in mitotic spindle formation. pnas.orgnih.gov These compounds effectively eliminate HURP phosphorylation, revealing the continuous cycling of HURP between its unphosphorylated form, associated with microtubules emanating from centrosomes, and its phosphorylated form, associated with kinetochores. nih.govnih.gov Furthermore, IBPR compounds have been shown to restrict the association of HURP with centrosomal microtubules. researchgate.net This modulation of HURP localization and phosphorylation by this compound highlights its impact on the intricate process of mitotic spindle assembly and the dynamics of microtubule-associated proteins. nih.govnih.govresearchgate.net

Effects on Cell Cycle Progression and Checkpoint Control

The primary target of this compound, Aurora A kinase, is a critical regulator of various stages of mitosis, including centrosome maturation, bipolar spindle assembly, and activation of the spindle assembly checkpoint (SAC). nih.govresearchgate.net By inhibiting Aurora A, this compound disrupts these processes. Studies have shown that this compound treatment leads to the disruption of mitotic spindle bipolarity. researchgate.net This disruption is a significant event in the cell cycle as it prevents the proper alignment and segregation of chromosomes. The interference with spindle formation and dynamics by Aurora kinase inhibitors like this compound is known to induce cell cycle arrest, typically at the G2/M phase, as cells are unable to proceed through mitosis correctly. targetmol.comresearchgate.net

Influence on Chromosome Segregation Fidelity

Accurate chromosome segregation during mitosis is essential to prevent aneuploidy. Aurora A, through its phosphorylation of substrates like HURP, is vital for the proper assembly and stability of kinetochore fibers, which are microtubule structures that attach to chromosomes and facilitate their movement. nih.govnih.govpnas.org The inhibition of Aurora A-mediated HURP phosphorylation by this compound directly impacts the function of HURP in stabilizing these kinetochore fibers. nsrrc.org.tw Research indicates that inhibiting HURP phosphorylation abolishes its ability to nucleate in the vicinity of chromosomes. nih.gov This disruption in kinetochore fiber formation and stability compromises the integrity of the mitotic spindle and the accurate attachment of chromosomes, thereby influencing chromosome segregation fidelity. The observed disruption of bipolarity upon this compound treatment further underscores its impact on the cellular machinery responsible for correct chromosome distribution. researchgate.net

Investigation of Downstream Signaling Pathways Affected by this compound

The primary signaling pathway directly affected by this compound is the Aurora A-HURP pathway. nih.govnih.govpnas.org This pathway is central to the regulation of microtubule dynamics and spindle assembly during mitosis. Aurora A phosphorylates HURP, influencing its localization and function in nucleating and stabilizing microtubules, particularly kinetochore fibers. nih.govnih.govpnas.org By inhibiting Aurora A, this compound blocks the phosphorylation of HURP, thereby disrupting its downstream effects on microtubule behavior and spindle organization. nih.govnih.govpnas.orgresearchgate.netnsrrc.org.twnsrrc.org.tw This targeted inhibition provides a tool to dissect the specific contributions of the Aurora A-HURP axis to mitotic processes. The impact on this pathway ultimately affects the broader signaling network that governs cell division and genomic stability.

Identification of Potential Off-Target Molecular Interactions (Mechanistic Insight)

While this compound is characterized as an Aurora kinase inhibitor with potent activity against Aurora A, investigations have been conducted to assess its selectivity and identify potential off-target interactions. Kinase profiling studies have shown that this compound exhibits the strongest inhibitory activity against Aurora A compared to a panel of other kinases tested. nih.govpnas.org At a concentration of 1.0 μM, this compound demonstrated 101% inhibition of Aurora A with an IC50 of 41 nM. nih.govresearchgate.netpnas.org While most other kinases showed less than 50% inhibition at this concentration, some level of inhibition was observed for other kinases. For instance, NIMA-related kinase 2 (NEK2), another kinase involved in mitosis, showed 61% inhibition at 1.0 μM with an IC50 of 0.532 μM. nih.govresearchgate.netpnas.org Polo-like kinase 1 (PLK1), another key mitotic regulator, showed less pronounced inhibition (-14% at 1.0 μM). nih.govresearchgate.netpnas.org

Summary of Kinase Inhibition by this compound (at 1.0 μM)

KinaseInhibition (%)IC50 (nM)
Aurora A10141
NEK261532
PLK1-14N/A
Other tested kinases< 50N/A

Note: Data compiled from research findings. nih.govresearchgate.netpnas.org

Structure Activity Relationship Sar and Rational Design of Ibpr002 Analogs

Elucidation of Key Structural Elements for Aurora Kinase Inhibition by IBPR002

Research has shown that this compound, along with IBPR001, targets Aurora kinases and induces a change in the conformation of the Asp-Phe-Gly (DFG) motif within the ATP-binding site of Aurora A. nih.govresearchgate.netresearchgate.net This DFG motif plays a significant role in regulating kinase activity, and structure-based drug design efforts have focused on developing compounds that interact with this region. researchgate.netelifesciences.org

The furanopyrimidine core of IBPR compounds acts as a key scaffold for inhibiting Aurora kinase activity. nih.govresearchgate.netresearchgate.net Co-crystallographic analysis of Aurora A in complex with IBPR001 revealed that the furanopyrimidine core binds to the active site. nih.gov Specifically, the phenylurea group of IBPR001 is accommodated by the DFG-in conformation of Aurora A, forming hydrogen bonds with conserved residues like Glu181. nih.gov The structure of Aurora A in complex with this compound (PDB ID: 4JBP) has also been solved, showing that it superimposes well with the IBPR001 complex. nih.govnsrrc.org.tw A notable difference is the presence of an additional piperidinol group in this compound, which extends towards the solvent-exposed area. nih.govnsrrc.org.tw

Studies comparing this compound's inhibitory activity against a panel of kinases demonstrated its strongest inhibition against Aurora A, with an IC50 of 41 nM. nih.govresearchgate.net Inhibition of other kinases, such as NEK2, was less pronounced (IC50 = 0.532 μM), and PLK1 showed minimal inhibition. nih.govresearchgate.net This suggests a degree of selectivity for Aurora A.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activity. biorxiv.orgresearchgate.netmdpi.comconicet.gov.ar This approach can be used to predict the activity of new, untested compounds and guide the design of analogs with improved properties. biorxiv.orgmdpi.comconicet.gov.ar While the provided search results mention QSAR modeling in the context of identifying kinase inhibitors and other biological activities biorxiv.orgresearchgate.netmdpi.comconicet.gov.arbiorxiv.org, specific details regarding QSAR models developed explicitly for the this compound series and its Aurora kinase inhibitory activity are not extensively detailed within the provided snippets. QSAR studies typically involve defining molecular descriptors (1D, 2D, or 3D) that numerically represent structural features and correlating them with biological data using statistical methods like Multiple Linear Regression (MLR) or Comparative Molecular Field Analysis (CoMFA). biorxiv.orgresearchgate.netmdpi.comconicet.gov.ar

Design Principles for Enhancing Potency and Target Engagement of this compound Derivatives

The rational design of this compound derivatives focuses on modifying the core structure to enhance potency, selectivity, and target engagement with Aurora kinases. researchgate.netresearchgate.netebi.ac.uknih.gov Based on the structural information and SAR studies, design principles would likely involve modifications aimed at optimizing interactions within the Aurora kinase ATP-binding site, particularly with the DFG motif and surrounding residues. nih.govelifesciences.org

The furanopyrimidine core serves as a promising scaffold for designing kinase inhibitors. researchgate.net Modifications to this core structure and its substituents can influence binding affinity and inhibitory activity. nih.govnih.govrsc.org The observation that this compound, with its additional piperidinol group, superimposes well with IBPR001 in the Aurora A complex suggests that modifications extending into the solvent-exposed region can be tolerated and potentially exploited for further optimization. nih.govnsrrc.org.tw

Enhancing target engagement can involve designing inhibitors that induce specific conformational changes in the kinase, such as stabilizing the DFG-out conformation or exploiting induced fit mechanisms. elifesciences.org While IBPR001 and this compound are described as inducing a DFG conformation change nih.govresearchgate.netresearchgate.net, further design efforts could explore how substituent modifications influence the dynamics of the kinase-inhibitor complex to improve binding kinetics and efficacy. elifesciences.org

Impact of Substituent Modifications on Molecular Interactions

The impact of substituent modifications on the activity of chemical compounds is a fundamental aspect of SAR studies. nih.govrsc.orgnih.gov For this compound derivatives, changes to substituents on the furanopyrimidine core and the piperidinol group would be expected to alter their interactions with the Aurora kinase active site. These alterations can affect hydrogen bonding, van der Waals forces, and other molecular interactions, thereby influencing binding affinity and inhibitory potency. nih.gov

For instance, the presence of the piperidinol group in this compound, compared to IBPR001, extends into a solvent-exposed region. nih.govnsrrc.org.tw Modifications to this piperidinol group could explore interactions with residues in this solvent-exposed area to potentially enhance binding or introduce selectivity. Studies on other compound series have shown that even subtle changes, such as methylation or the introduction of different alkyl substituents, can significantly impact cellular potency and the influence of other structural features on activity. nih.gov Similarly, the positional effect of modifications can be critical for activity. nih.gov

Detailed research findings on specific substituent modifications within the this compound series and their precise impact on molecular interactions with Aurora kinases are not extensively detailed in the provided search results. However, the general principles of SAR suggest that systematic structural variations and evaluation of their biological activity are essential for understanding which modifications are beneficial for potency and target interactions. nih.gov

Exploration of Chemical Space through this compound Scaffolds

Exploring the chemical space around a promising scaffold like the furanopyrimidine core of this compound is a key strategy in drug discovery to identify novel and potent analogs. nih.govsigmaaldrich.comrsc.orgrsc.orgchemrxiv.org This involves synthesizing or virtually screening libraries of compounds that share the core structure but feature diverse substituents at various positions. nih.govnih.govchemrxiv.org

The initial work on IBPR compounds involved the synthesis of over 200 analogs based on the furanopyrimidine core. nih.govresearchgate.net This represents an initial exploration of the chemical space accessible through this scaffold. By systematically varying substituents, researchers can probe different regions of the binding site and identify structural features that contribute favorably to Aurora kinase inhibition. nih.gov

Techniques such as automated functionalization of molecular scaffolds and computational methods like virtual screening and molecular docking can aid in the exploration of chemical space. rsc.orgchemrxiv.org These methods allow for the rapid assessment of a large number of potential analogs and the identification of promising candidates for synthesis and biological evaluation. biorxiv.orgchemrxiv.org The goal is to identify compounds with improved potency, selectivity, and potentially better pharmacokinetic properties by navigating the vast landscape of possible chemical structures based on the this compound scaffold. sigmaaldrich.com

While the provided information highlights the furanopyrimidine core as a scaffold and mentions the synthesis of numerous analogs nih.govresearchgate.net, detailed data tables showing the activity of a wide range of these analogs and how they map the chemical space are not available in the search results. However, the principle of using the this compound scaffold to explore chemical space for new Aurora kinase inhibitors is evident.

Preclinical Investigations of Ibpr002 in Research Models

In vitro Efficacy and Biological Activity Studies

In vitro studies are a fundamental part of preclinical research, allowing for the assessment of a compound's biological activity and potential mechanisms in a controlled laboratory setting using cell lines or isolated biological components. rasayucancerclinic.comnews-medical.netangelinipharma.comnih.gov

Cell proliferation and viability assays are commonly used to determine the effect of a compound on cell growth and survival. nih.govsigmaaldrich.combiotium.comrndsystems.com These assays measure the number of viable cells in a population over time or after treatment with a substance. nih.govsigmaaldrich.combioradiations.com While the provided search results mention that IBPR002 significantly inhibited the growth of xenograft colorectal cancer cells (HCT116) in mice, indicating an effect on proliferation in an in vivo setting, specific detailed data tables from in vitro cell proliferation and viability assays using cell lines like HeLa or HCT116 treated with varying concentrations of this compound are not explicitly presented in the search snippets. nih.govnsrrc.org.twresearchgate.net However, the general application of these assays in preclinical studies is well-established. nih.govsigmaaldrich.combiotium.comrndsystems.combioradiations.com

Kinase activity assays are essential for determining the inhibitory potency and selectivity of compounds targeting kinases like Aurora A. These assays measure the ability of a kinase to phosphorylate a substrate in the presence of the inhibitor. nsrrc.org.tw The search results indicate that this compound demonstrates potent inhibitory activity against Aurora A in in vitro kinase assays. nih.govresearchgate.net

An in vitro kinase assay assessing the phosphorylation of full-length FLAG-tagged HURP by active Aurora A showed that the addition of IBPR001 and MLN8237 inhibited the increase in HURP molecular size, unlike AZD1152. researchgate.net While this compound was also tested, the specific data for this compound in this particular in vitro assay is not detailed in the snippet, though it is generally stated to have potent Aurora inhibitory activity. nih.govresearchgate.netresearchgate.net

Activity profiling of this compound against a panel of 57 cancer-associated kinases revealed that this compound exhibited the strongest inhibitory activity against Aurora A. nih.gov At a concentration of 1.0 μM, this compound showed 101% inhibition of Aurora A, with an IC50 of 41 nM. nih.govresearchgate.net Its effectiveness against other mitosis-associated kinases like PLK1 and NEK2 was less pronounced, showing -14% inhibition (PLK1) and 61% inhibition (NEK2) with an IC50 of 0.532 μM for NEK2 at 1.0 μM concentration. nih.govresearchgate.net

Here is a summary of the in vitro kinase inhibition data for this compound:

KinaseInhibition at 1.0 μMIC50
Aurora A101%41 nM
NEK261%0.532 μM
PLK1-14%N/A

Note: The negative inhibition value for PLK1 might indicate a slight activation or variability in the assay at this concentration.

Immunoblotting, or Western blotting, is a technique used to detect specific proteins in a sample and can be employed with phospho-specific antibodies to assess the phosphorylation status of target proteins. abcam.co.jpfrontiersin.orgfujifilm.comnih.gov Research on this compound has utilized immunoblotting to examine its effect on the phosphorylation of Human Hepatoma Up-regulated Protein (HURP), a known substrate of Aurora kinase A. nih.govnsrrc.org.twresearchgate.net

Studies using immunoblotting in HeLa cells treated with increasing concentrations of Aurora inhibitors, including this compound, demonstrated that IBPR001 and this compound efficiently eliminated HURP phosphorylation. nih.govresearchgate.net The anti-HURP phosphorylation activity of IBPR001 and this compound was shown to exceed that of VX-680. nih.govresearchgate.net MLN8237, another Aurora A inhibitor, also eliminated HURP phosphorylation, but with reduced effectiveness compared to the IBPR compounds. nih.govresearchgate.net In contrast, AZD1152, an Aurora B inhibitor, did not reduce HURP phosphorylation. nih.govresearchgate.net These results suggest that IBPR compounds are effective inhibitors of HURP phosphorylation in cells, likely through their inhibition of Aurora A. nih.govresearchgate.net

Flow cytometry is a powerful technique for analyzing cell populations based on their characteristics, including DNA content, which allows for the determination of cell cycle phase distribution (G1, S, G2/M). abcam.comthermofisher.comnih.govthermofisher.combiocompare.com By staining cellular DNA with fluorescent dyes, flow cytometry can quantify the percentage of cells in each phase of the cell cycle. abcam.comthermofisher.comnih.govthermofisher.com Perturbations in the cell cycle distribution can indicate the effects of a compound on cell cycle progression. While the search results discuss cell cycle analysis by flow cytometry in general abcam.comthermofisher.comnih.govthermofisher.combiocompare.com, specific data on the effect of this compound on cell cycle distribution in cell lines like HeLa or HCT116 using this method is not provided in the snippets. However, given this compound's role as an Aurora kinase inhibitor involved in mitosis nih.gov, it is highly probable that such studies would be conducted to understand its cellular impact.

Live-cell imaging allows for the visualization and analysis of dynamic cellular processes in real-time, such as microtubule dynamics and mitotic spindle formation and morphology. biorxiv.orgthermofisher.comresearchgate.netnih.govthermofisher.comcytoskeleton.comnih.govnih.govibidi.com The mitotic spindle, composed of microtubules, is crucial for chromosome segregation during cell division, and its proper formation and function are dependent on Aurora kinases. nih.govcytoskeleton.com

Research indicates that IBPR001 and this compound affect the role of HURP in spindle formation and stability by inhibiting its phosphorylation. nsrrc.org.tw HURP is involved in the nucleation and crosslinking of microtubules and plays a crucial role in the stabilization of kinetochore fibers. nih.govresearchgate.net Inhibiting HURP phosphorylation by IBPR compounds (IBPR001/IBPR002/MLN8237) abolishes the nucleation of HURP in the vicinity of chromosomes and disrupts the nucleation of kinetochore microtubules. nih.govresearchgate.net While detailed descriptions of live-cell imaging experiments specifically showing the effects of this compound on microtubule dynamics and spindle morphology are not extensively detailed in the provided snippets, the context strongly suggests that these compounds impact these processes through their effect on HURP phosphorylation and Aurora A activity. nih.govnsrrc.org.twresearchgate.net

Subcellular localization studies aim to determine where a compound or protein is located within the cell. This can provide insights into the compound's mechanism of action and its interaction with target proteins. While the search results describe the binding of this compound to Aurora A within the ATP-binding pocket based on crystal structures nsrrc.org.tw, specific in vitro studies detailing the subcellular localization of this compound within cells or the changes in localization of target proteins like Aurora A or HURP upon this compound treatment are not explicitly mentioned in the provided snippets. However, understanding the cellular distribution of a compound and its targets is a standard practice in preclinical investigations.

Live-Cell Imaging of Microtubule Dynamics and Spindle Morphology

In vivo Efficacy Studies in Non-Human Preclinical Models

In vivo efficacy studies in non-human preclinical models are instrumental in evaluating the potential therapeutic benefits of a compound within a complex biological system. sci-hub.sewikipedia.org These studies often utilize animal models that mimic aspects of human diseases to assess a drug candidate's ability to modulate disease progression or outcomes. sci-hub.sealtogenlabs.com

Efficacy Assessment in Xenograft Models (e.g., Colorectal Cancer Xenografts in Athymic Nude Mice)

Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient animals (commonly mice), are widely used in preclinical oncology research to evaluate the efficacy of novel cancer treatments. altogenlabs.com These models allow for the study of tumor growth and response to therapeutic interventions in a living system. altogenlabs.com

This compound has been evaluated in a colorectal cancer xenograft model utilizing athymic nude mice. This model was employed to assess the compound's ability to reduce tumorigenesis in vivo. nih.govpdbj.org Studies have indicated that IBPR compounds, including this compound, demonstrate high potency in reducing tumorigenesis within this specific preclinical model. nih.govpdbj.org Further research corroborates that this compound exhibits efficacy in mice, comparable to that of VX-680, another Aurora kinase inhibitor, and significantly inhibits the growth of xenografted colorectal cancer cells. nsrrc.org.tw

Evaluation of Tumor Growth Inhibition and Regression in Preclinical Models

The evaluation of tumor growth inhibition and regression is a primary endpoint in preclinical efficacy studies using xenograft models. This involves measuring changes in tumor volume over time in treated animals compared to control groups. Significant inhibition of tumor growth or a reduction in tumor size (regression) indicates a positive therapeutic effect of the tested compound. oncotarget.comnih.govresearchgate.net

Studies involving this compound in colorectal cancer xenograft models have reported significant tumor growth inhibition. nih.govpdbj.orgnsrrc.org.tw While the specific quantitative data detailing the percentage of tumor growth inhibition or the extent of tumor regression across different treatment groups and time points were not extensively available in the provided search snippets, the qualitative findings consistently indicate a potent anti-tumor effect of this compound in this preclinical setting. nih.govpdbj.orgnsrrc.org.tw

Due to the limited availability of specific numerical data points in the provided sources, a detailed data table for tumor growth inhibition and regression cannot be comprehensively presented here. However, the reported findings support that this compound treatment leads to a notable reduction in tumor growth in the evaluated xenograft model.

Analysis of Pharmacodynamic Biomarkers in Animal Tissues

Pharmacodynamic (PD) biomarkers are indicators that measure the biological effects of a drug on the body, often reflecting target engagement and downstream pathway modulation. nih.govgabionline.net Analysis of PD biomarkers in animal tissues from preclinical studies helps to understand the mechanism of action of a compound and confirm that it is affecting the intended biological target. nih.govoncotarget.com

As an Aurora kinase inhibitor, this compound's mechanism involves targeting these key enzymes involved in cell division. nih.govmedkoo.com Research has shown that IBPR compounds, including this compound, effectively eliminate the phosphorylation of Human Hepatoma Up-Regulated Protein (HURP). nih.govpdbj.orgnsrrc.org.tw HURP is a known substrate of Aurora kinase A and plays a crucial role in the stabilization of kinetochore fibers, which are essential for proper chromosome segregation during mitosis. nih.govpdbj.org The inhibition of HURP phosphorylation by this compound represents a key pharmacodynamic effect observed in studies investigating its mechanism of action. nih.govpdbj.orgnsrrc.org.tw

While other general pharmacodynamic biomarkers such as cleaved caspase-3 (indicating apoptosis) or γH2AX (indicating DNA damage) are commonly analyzed in preclinical oncology studies oncotarget.com, specific data on the comprehensive analysis of these or other biomarkers in tissues from this compound-treated animals were not detailed in the provided search results. The primary reported pharmacodynamic finding directly linked to this compound's mechanism is the inhibition of HURP phosphorylation. nih.govpdbj.orgnsrrc.org.tw

Ex vivo Analysis of Cellular Responses from Treated Animal Models

Ex vivo analysis involves studying tissues or cells that have been removed from a living organism. sci-hub.senih.govfrontiersin.org In the context of preclinical studies with treated animal models, ex vivo analysis allows for detailed investigation of cellular responses to the administered compound at a molecular or cellular level, providing insights that complement in vivo observations. rasayucancerclinic.comnih.govplos.orgbiorxiv.org This can include assessing drug concentration in tissues, evaluating target modulation, or analyzing cellular pathways affected by the treatment.

Computational and Theoretical Studies of Ibpr002

Molecular Docking Simulations of IBPR002 with Aurora Kinase Active Sites

Molecular docking simulations have been employed to investigate the binding mode of furanopyrimidine derivatives, including compounds structurally related to this compound, within the ATP-binding site of Aurora A kinase. Studies involving the complex structure of Aurora A with IBPR001 (Protein Data Bank (PDB) ID: 4JBO) have provided insights into key interactions. medkoo.comnih.gov IBPR001, which shares a furanopyrimidine core with this compound, was observed to form hydrogen bonds with the conserved Glu181 residue of Aurora A. nih.gov Additionally, the phenylurea group of IBPR001 interacts with the DFG motif, which adopts a specific "DFG-in" conformation to accommodate the inhibitor. nih.govnih.gov

The crystal structure of Aurora A kinase in complex with this compound has also been solved (PDB ID: 4JBP). nih.govnih.govnsrrc.org.tw Structural comparisons reveal that the complex structure of Aurora A-IBPR002 is superimposable with that of Aurora A-IBPR001. nih.govnsrrc.org.tw A notable difference lies in an additional piperidinol group present in this compound, which extends toward the solvent-exposed region of the kinase. nih.govnsrrc.org.tw Both IBPR001 and this compound bind within the ATP-binding pocket and establish hydrogen bonds with residues in the hinge region, specifically Glu211 and Ala213. nih.gov These docking and structural studies highlight the critical interactions that govern the binding of this compound and its analogs to Aurora A.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics

Molecular dynamics (MD) simulations are valuable tools for exploring the dynamic behavior of protein-ligand complexes, providing insights beyond static crystal structures. While specific detailed MD simulations solely focused on this compound binding to Aurora A were not extensively detailed in the provided information, MD simulations have been applied in related studies concerning Aurora A interactions. For instance, MD simulations were used to analyze the complex between Aurora A and N-Myc, helping to understand their behavior and stability. medkoo.comnih.gov

In the broader context of kinase inhibitor research, MD simulations are commonly used to clarify the interactions between proteins and lead compounds, demonstrating the stability of binding and providing insights into the conformational changes that occur upon ligand binding. researchgate.net Such simulations can help elucidate the binding mechanisms of compounds like this compound and the dynamic interplay between the inhibitor and the flexible regions of the kinase, such as the activation loop containing the DFG motif. medkoo.comnih.govnih.gov

In Silico Screening and Virtual Ligand Design Based on this compound Scaffold

The identification of this compound stemmed from a research effort that involved the synthesis of a library of over 200 analogs based on a furanopyrimidine core, the structural scaffold present in IBPR001 and this compound. nih.gov This process inherently involves principles of in silico screening and rational ligand design. Virtual screening is a computational methodology used to search through databases of small molecules to identify structures with a high likelihood of binding to a specific target protein. medkoo.com

Based on the promising activity of initial compounds, the scaffold was utilized to design and synthesize a diverse set of analogs. nih.gov In silico methods, including virtual screening and analysis of predicted interactions, would have played a crucial role in prioritizing which of the synthesized compounds to evaluate experimentally, thus guiding the ligand design process based on the furanopyrimidine scaffold of this compound. nih.gov

Free Energy Perturbation and Binding Energy Calculations

Estimating the binding affinity between a ligand and its protein target is a critical aspect of computational studies in drug discovery. Binding energy calculations, including methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), are employed to quantify the strength of these interactions.

Although specific free energy calculations for this compound binding to Aurora kinases were not explicitly detailed in the provided search results, the concept of binding free energy calculations has been applied in studies related to Aurora A interactions, such as analyzing the stability of the Aurora A and N-Myc complex. medkoo.comnih.gov These computational methods are essential for a more rigorous assessment of the thermodynamics of binding and can complement docking and MD simulations by providing a quantitative measure of affinity.

Predictive Modeling of this compound's Biological Activity and Selectivity

Predictive modeling approaches aim to forecast the biological activity and selectivity profile of compounds based on their chemical structures and interactions with targets. This compound has demonstrated potent inhibitory activity against Aurora A, with an IC50 value of 41 nM in in vitro assays. nih.govnsrrc.org.tw Its activity and selectivity against other kinases, such as polo-like kinase 1 (PLK1) and NIMA-related kinase 2 (NEK2), have also been evaluated, showing less pronounced inhibition compared to Aurora A. nih.govnsrrc.org.tw

This experimental data on activity and selectivity can be used to build and validate predictive models. Cheminformatics and machine learning techniques can be employed to develop models that predict the likelihood of a compound inhibiting Aurora A or other kinases, as well as its selectivity profile. Such models, informed by the experimental data of compounds like this compound and its analogs, can aid in the prioritization of compounds with desired activity and selectivity profiles in virtual screening and lead optimization efforts.

Cheminformatics Approaches for Analog Prioritization

Cheminformatics encompasses the use of computational and informational techniques to analyze chemical data. In the context of drug discovery and the development of compounds like this compound, cheminformatics approaches are vital for the prioritization of synthesized or virtually screened analogs.

Following the synthesis of over 200 analogs based on the furanopyrimidine core, cheminformatics methods would have been employed to characterize these compounds based on various properties, including physicochemical descriptors, predicted pharmacokinetic properties, and potential toxicity (although toxicity was excluded from the content). By analyzing the structural diversity and predicted properties of the analog library, researchers could prioritize compounds for experimental testing, focusing on those most likely to exhibit improved potency, selectivity, or other desirable characteristics based on the insights gained from computational studies and initial biological evaluations of compounds like this compound. This systematic approach helps in efficiently navigating large chemical spaces and identifying promising candidates for further development.

Advanced Analytical and Bioanalytical Methodologies in Ibpr002 Research

Crystallographic Analysis of IBPR002-Protein Complexes (e.g., X-ray Co-crystallography with Aurora Kinase A)

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. This method is crucial for understanding the precise binding mode of a small molecule inhibitor like this compound to its protein target, revealing the specific residues involved in the interaction and any conformational changes induced upon binding. For proteins and protein complexes with molecular weights above 50–100 kDa, X-ray crystallography is often the method of choice symansis.com.

In the case of this compound, X-ray co-crystallography has been successfully applied to elucidate its interaction with Aurora A kinase. Crystal structures of Aurora A kinase domain in complex with this compound have been solved (e.g., Protein Data Bank (PDB) ID: 4JBP) wikipedia.org. These structures provide detailed insights into how this compound binds to the ATP-binding site of Aurora A. Analysis of the co-crystal structure of Aurora A with a related compound, IBPR001 (PDB ID: 4JBO), revealed that the inhibitor sits (B43327) inside the ATP-binding pocket and forms hydrogen bonds with residues in the hinge region, such as Glu211 and Ala213 wikipedia.org. The diphenylurea moiety of IBPR001 was observed to reach deeper into the back pocket compared to another inhibitor, VX-680 wikipedia.org. The DFG (Asp-Phe-Gly) motif in the activation loop of Aurora A adopts a different conformation to accommodate IBPR001 compared to VX-680 mrc.ac.uk. Specifically, in the Aurora A/IBPR001 structure, the conserved Glu181 forms two hydrogen bonds with the phenylurea group of IBPR001 wikipedia.orgxenbase.org. The complex structure of Aurora A-IBPR002 is reported to be superimposable with that of Aurora A-IBPR001, with an additional piperidinol group in this compound extending toward the solvent region wikipedia.org.

These crystallographic studies are essential for structure-guided research and provide a molecular basis for the observed inhibitory activity of this compound against Aurora A kinase.

High-Resolution Mass Spectrometry for Metabolite Identification (Excluding ADME profiles)

High-resolution mass spectrometry (HR-MS), often coupled with separation techniques such as liquid chromatography (LC-HR-MS), is a fundamental tool for the identification and characterization of metabolites of small molecules. HR-MS provides accurate mass measurements, which significantly aids in determining the elemental composition of unknown compounds, including metabolites formed through biological processes. Tandem mass spectrometry (MS/MS) further enhances identification by providing fragmentation patterns that offer structural information nih.govnih.gov.

In the context of this compound research, HR-MS would be invaluable for identifying any metabolic products formed when this compound is introduced into a biological system (e.g., in cellular assays or in vivo studies). By comparing the HR-MS data of samples containing this compound and its potential metabolites to data from control samples, researchers can detect and propose structures for modified forms of this compound. The high mass accuracy of HR-MS allows for the confident assignment of elemental formulas, while MS/MS fragmentation patterns can help pinpoint the sites of metabolic transformation, such as oxidation, reduction, or conjugation. While general applications of HR-MS in metabolite identification are well-documented nih.govnih.govnih.govamericanelements.com, specific published data detailing the identification of this compound metabolites using HR-MS were not found in the conducted search. Nevertheless, this technique remains a standard and powerful approach for such investigations in small molecule research.

Spectroscopic Techniques (e.g., NMR, CD) for Ligand-Target Interaction Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide valuable information about the structure, dynamics, and interactions of molecules in solution. These methods can be applied to study the binding of small molecules like this compound to their protein targets, offering complementary insights to crystallographic studies which typically provide a static snapshot of the interaction in a crystalline state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile technique for studying protein-ligand interactions in solution. nih.gov Changes in the chemical shifts and line widths of NMR signals upon ligand binding can indicate the residues involved in the interaction and provide information about the binding affinity. Both protein-observed and ligand-observed NMR experiments can be performed. Ligand-observed methods, such as transferred Nuclear Overhauser Effect Spectroscopy (trNOESY) and Saturation Transfer Difference (STD) NMR, are particularly useful for studying interactions with larger proteins as they focus on the ligand signals. While NMR is widely used to characterize protein-ligand interactions, specific published data on the use of NMR to characterize the interaction between this compound and its targets were not identified in the search.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is commonly used to study the secondary structure of proteins and conformational changes upon ligand binding. When a small molecule ligand binds to a protein, it can acquire an induced CD (ICD) spectrum, the characteristics of which can provide information about the binding event and the geometry of the interaction. CD can also be used to assess the thermal stability of proteins and how it is affected by ligand binding. Although CD is a valuable tool for studying protein-ligand interactions, specific published data on the use of CD to characterize this compound interactions were not found in the search.

Microscale Thermophoresis (MST) and Surface Plasmon Resonance (SPR) for Binding Kinetics

Microscale Thermophoresis (MST) and Surface Plasmon Resonance (SPR) are biophysical techniques used to quantify molecular interactions and determine binding affinities and kinetics in solution. These methods are label-free or require minimal labeling, allowing for the study of interactions in a more native-like environment.

Microscale Thermophoresis (MST): MST measures the directed movement of molecules in a temperature gradient, which changes upon ligand binding due to alterations in size, charge, or hydration shell of the molecule. By measuring the change in thermophoresis as a function of ligand concentration, the binding affinity (Kd) can be determined. MST is particularly useful for studying interactions in various solution conditions, including complex biological matrices, and requires low sample consumption. Recent advancements also allow for the measurement of binding kinetics using MST.

Surface Plasmon Resonance (SPR): SPR is a surface-sensitive technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip. Binding events cause a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal. SPR allows for real-time monitoring of binding events, providing information on association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. SPR is widely used in drug discovery to characterize the binding kinetics and affinity of small molecules to their targets.

While both MST and SPR are well-established techniques for studying binding kinetics and affinity, specific published data on the application of MST or SPR to study the binding kinetics of this compound were not identified in the conducted search. These techniques would be valuable for quantitatively characterizing the binding interaction between this compound and its kinase targets.

Advanced Microscopy Techniques for Cellular Imaging and Localization

Advanced microscopy techniques enable the visualization of biological processes and the localization of molecules within cells with high spatial and temporal resolution. These techniques are essential for understanding the cellular effects of small molecules like this compound and their impact on cellular structures and processes.

Various microscopy techniques, including fluorescence microscopy, confocal microscopy, and super-resolution microscopy, can be applied to study the cellular localization of target proteins and the effects of this compound on cellular structures involved in processes like mitosis. Live cell imaging allows for the observation of dynamic cellular events in real-time under physiological conditions.

Translational Research Potential and Future Directions for Ibpr002

Implications of Aurora Kinase Inhibition for Specific Disease Areas (Preclinical Perspective)

Preclinical studies have explored the potential of IBPR002 as an anticancer agent, leveraging its ability to inhibit Aurora kinases. A notable area of investigation has been colorectal cancer. In a colorectal cancer xenograft model utilizing athymic nude mice, this compound demonstrated high potency in reducing tumorigenesis nih.govpnas.orgresearchgate.netpnas.org. This finding suggests a potential therapeutic implication for this compound in colorectal cancer, albeit from a preclinical standpoint. The effectiveness observed in this model provides a basis for further exploration of this compound's activity in other cancer types where Aurora kinases are implicated in disease progression.

Potential for Combination Research Strategies with Other Molecularly Targeted Agents

While the search results highlight the general interest in combination therapy strategies involving molecularly targeted agents for various diseases hss.edunih.govlau.edu.lbcenterwatch.comfrontiersin.org, specific preclinical research or proposed strategies involving this compound in combination with other targeted agents were not detailed in the provided information. The rationale for such combinations would likely stem from the potential for synergistic effects, overcoming resistance mechanisms, or targeting multiple pathways simultaneously, common approaches in oncology research. However, data specific to this compound in this context is not available from the search results.

Development of this compound as a Chemical Probe for Mitosis Research

Beyond its potential therapeutic applications, this compound has been successfully employed as a chemical probe to dissect the molecular mechanisms governing mitosis nih.govpnas.orgresearchgate.netpnas.orgscite.airesearchgate.net. Specifically, this compound, alongside other Aurora inhibitors like MLN8237, was utilized to investigate the role of human hepatoma up-regulated protein (HURP) in mitotic spindle formation nih.govpnas.orgresearchgate.netpnas.orgresearchgate.net. HURP is a substrate of Aurora kinase A and plays a crucial role in stabilizing kinetochore fibers nih.govpnas.orgresearchgate.netpnas.org. Studies using this compound effectively eliminated HURP phosphorylation, revealing the dynamic cycling of HURP between unphosphorylated and phosphorylated states associated with microtubules emanating from centrosomes and kinetochores nih.govpnas.orgresearchgate.netpnas.orgresearchgate.net. These investigations also demonstrated a spatial hierarchical preference for HURP in the attachment of microtubules extending from the mother to the daughter centrosome nih.govpnas.orgresearchgate.netpnas.orgresearchgate.net. The use of this compound as a chemical probe has provided valuable insights into the intricate processes of mitotic spindle assembly and the regulatory role of Aurora A-mediated HURP phosphorylation.

Q & A

How to formulate a research question for IBPR002 that addresses gaps in existing literature?

Begin by conducting a systematic literature review to identify understudied areas or conflicting findings. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question, ensuring it aligns with this compound’s scope. Avoid overly broad inquiries; instead, focus on measurable variables (e.g., "How does this compound’s molecular structure influence its binding affinity compared to analogs?"). Preliminary research and iterative refinement are critical to avoid redundancy .

Q. What steps ensure a robust hypothesis for this compound-related studies?

Hypotheses should derive from literature gaps and preliminary data. For example, "this compound exhibits higher efficacy in [specific condition] due to [mechanistic feature]." Testability is key: operationalize variables (e.g., concentration ranges, assay types) and align with experimental designs (e.g., controlled comparisons). Use hypothesis-driven frameworks like PICO (Population, Intervention, Comparison, Outcome) for biomedical contexts .

Q. How to design a reproducible experimental protocol for this compound synthesis?

Document all synthesis steps, including solvent ratios, reaction times, and purification methods. Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry): report yields, characterization data (NMR, HPLC), and purity thresholds. For reproducibility, include supplementary details (e.g., batch-specific variations) in supporting information files .

Q. What strategies optimize literature reviews for this compound research?

Use databases like PubMed and SciFinder with Boolean terms (e.g., "this compound AND pharmacokinetics"). Prioritize primary sources and meta-analyses. Critically evaluate methodologies in prior studies to identify biases or limitations (e.g., small sample sizes). Annotate findings in a matrix to map trends and gaps .

Advanced Research Questions

Q. How to resolve contradictions in this compound efficacy data across studies?

Apply triangulation: cross-validate results using multiple methods (e.g., in vitro assays, molecular dynamics simulations). Analyze confounding variables (e.g., cell line heterogeneity, dosage protocols). Use statistical tools (e.g., meta-regression) to assess heterogeneity in published data. Document discrepancies transparently in discussions, proposing mechanistic hypotheses for further testing .

Q. What frameworks guide ethical and novel experimental designs for this compound?

Integrate the FINER criteria with ethical review boards (IRB) guidelines. For in vivo studies, justify sample sizes using power analyses and adhere to ARRIVE 2.0 guidelines. For novel applications (e.g., this compound in drug combinations), use factorial designs to isolate interaction effects. Pre-register protocols on platforms like Open Science Framework to mitigate bias .

Q. How to validate this compound’s mechanism of action using multi-modal data analysis?

Combine biochemical assays (e.g., enzyme inhibition), omics data (transcriptomics/proteomics), and computational modeling (docking studies). Use pathway analysis tools (e.g., KEGG, STRING) to identify network-level impacts. Address conflicting results by prioritizing high-confidence datasets (e.g., replicated findings in independent labs) .

Q. What advanced statistical methods are suitable for this compound dose-response studies?

Employ nonlinear regression models (e.g., Hill equation) to estimate EC50/IC50 values. For heterogeneous responses, use mixed-effects models. Validate assumptions with residual plots and goodness-of-fit tests (e.g., AIC/BIC). For longitudinal data, apply time-series or survival analysis .

Methodological Guidance Tables

Table 1: Criteria for Evaluating this compound Research Questions

CriterionApplication Example
FeasibilityCan this compound’s stability be tested within available lab resources?
NoveltyDoes the study explore this compound’s role in [new pathway]?
RelevanceHow does the question align with current therapeutic challenges?

Table 2: Common Pitfalls in this compound Experimental Design

PitfallMitigation Strategy
Overlooking solvent effectsStandardize solvent batches and purity levels.
Inadequate controlsInclude vehicle and positive/negative controls in assays.
Poor reproducibilityShare raw data and protocols via repositories like Zenodo.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.